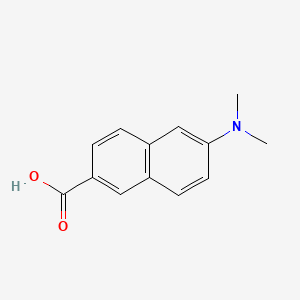

6-(Dimethylamino)-2-naphthoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14(2)12-6-5-9-7-11(13(15)16)4-3-10(9)8-12/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPBBTYSMWBVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571656 | |

| Record name | 6-(Dimethylamino)naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-05-0 | |

| Record name | 6-(Dimethylamino)-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5043-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(dimethylamino)naphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Dimethylamino)-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 6-(Dimethylamino)-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. This document details established methodologies, including the reductive amination of 6-amino-2-naphthoic acid, and explores potential synthetic strategies such as the Buchwald-Hartwig amination and Ullmann condensation of 6-bromo-2-naphthoic acid. Detailed experimental protocols for key transformations, quantitative data for reaction optimization, and visual representations of synthetic pathways are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its naphthalene core, substituted with an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid, imparts unique photophysical and chemical properties. This guide outlines the primary synthetic strategies for its preparation, focusing on efficiency, scalability, and substrate availability.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most common and well-documented method involves the direct dimethylation of a pre-existing amino group on the naphthalene scaffold. Alternative routes, leveraging modern cross-coupling technologies, start from a halogenated naphthalene precursor.

Route 1: Reductive Amination of 6-Amino-2-naphthoic acid

This is the most direct and widely reported method for the synthesis of this compound. The reaction proceeds via the reductive N-methylation of 6-amino-2-naphthoic acid using formaldehyde as the methyl source and a mild reducing agent, typically sodium cyanoborohydride.

Caption: Reductive amination pathway for the synthesis of this compound.

Route 2: Cross-Coupling Approaches from 6-Bromo-2-naphthoic acid

Modern palladium- or copper-catalyzed cross-coupling reactions offer a powerful alternative for the synthesis of this compound, starting from the corresponding bromo-derivative. This approach involves the formation of the C-N bond between the naphthalene core and the dimethylamino group.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. In this context, 6-bromo-2-naphthoic acid or its ester derivative can be coupled with dimethylamine in the presence of a palladium catalyst and a suitable phosphine ligand.

Caption: Proposed Buchwald-Hartwig amination pathway.

The Ullmann condensation is a copper-catalyzed reaction that can also be employed to form the C-N bond. This method typically requires higher reaction temperatures compared to the Buchwald-Hartwig amination.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is adapted from a reported procedure and represents a reliable method for the target compound.

Materials:

-

6-Amino-2-naphthoic acid

-

Formaldehyde (37% aqueous solution)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial acetic acid

-

Methanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 6-amino-2-naphthoic acid (1 equivalent) in a mixture of glacial acetic acid and 37% aqueous formaldehyde solution.

-

Cool the mixture in an ice-water bath.

-

Separately, dissolve sodium cyanoborohydride (3 equivalents) in methanol.

-

Slowly add the sodium cyanoborohydride solution to the cooled mixture of the amino acid and formaldehyde with continuous stirring.

-

Allow the reaction to warm to room temperature and continue stirring for 3 hours.

-

Remove the methanol by rotary evaporation.

-

Dilute the remaining aqueous mixture with brine and adjust the pH to 6.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product to obtain this compound as a light brown solid.

Synthesis of Precursors

This reaction converts the hydroxyl group of 6-hydroxy-2-naphthoic acid to an amino group.

Materials:

-

6-Hydroxy-2-naphthoic acid

-

Ammonium sulfite or sodium bisulfite

-

Ammonia (aqueous solution)

-

Pressure vessel (autoclave)

Procedure:

-

Charge a pressure vessel with 6-hydroxy-2-naphthoic acid, water, ammonium sulfite, and aqueous ammonia.

-

Seal the vessel and heat to 130-150 °C with stirring, maintaining a pressure of 0.3-0.7 MPa.

-

Continue the reaction for 8-12 hours.

-

Cool the vessel to below 5 °C and collect the crystalline product by filtration.

-

Dry the product to yield 6-amino-2-naphthoic acid.

This procedure allows for the conversion of the amino group to a bromine substituent.

Materials:

-

6-Amino-2-naphthoic acid

-

Sodium nitrite

-

Hydrobromic acid

-

Copper(I) bromide

Procedure:

-

Suspend 6-amino-2-naphthoic acid in aqueous hydrobromic acid.

-

Cool the suspension in an ice bath and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Stir the reaction mixture at room temperature, then heat to drive the reaction to completion.

-

Cool the mixture and collect the precipitated 6-bromo-2-naphthoic acid by filtration.

Data Presentation

The following table summarizes the quantitative data for the key synthetic transformations described.

| Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Reductive Amination | 6-Amino-2-naphthoic acid | This compound | Formaldehyde, NaBH₃CN | Acetic acid, Methanol | 20 | 3 | 80 | [1] |

| Bucherer Reaction | 6-Hydroxy-2-naphthoic acid | 6-Amino-2-naphthoic acid | (NH₄)₂SO₃, NH₃(aq) | Water | 130 | 11 | 84 |

Logical Workflow for Synthesis Route Selection

The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis.

References

Photophysical Properties of 6-(Dimethylamino)-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)-2-naphthoic acid is a fluorescent molecule belonging to the family of naphthalene derivatives. Its structure features an electron-donating dimethylamino group and an electron-accepting carboxylic acid group attached to the naphthalene core. This donor-acceptor architecture is characteristic of probes that exhibit environment-sensitive photophysical properties, particularly solvatochromism, where the emission spectrum is highly dependent on the polarity of the local environment.

This molecule is recognized as a hydrophobic probe effective for studying interactions with lipid bilayers and cellular membranes. It can be employed to monitor biological processes such as DNA replication and translation by binding to nucleosides. While detailed quantitative photophysical data for this compound is not extensively published, its behavior can be inferred from closely related, well-characterized compounds such as 6-N,N-dimethylamino-2,3-naphthalimide (6DMN). Like this compound, 6DMN possesses a dimethylamino-naphthalene core and displays significant solvatochromic shifts, making it a valuable analogue for understanding the expected properties.

This guide provides a summary of the anticipated photophysical characteristics, detailed experimental protocols for their measurement, and visualizations of the underlying principles and workflows.

Data Presentation: Photophysical Properties

Specific quantitative photophysical data for this compound is sparse in the reviewed literature. However, the properties of the analogous compound 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) provide a strong indication of the expected behavior. 6DMN is known for its pronounced sensitivity to solvent polarity.

Table 1: Photophysical Properties of the Analogous Fluorophore 6-N,N-dimethylamino-2,3-naphthalimide (6DMN)

| Property | Solvent | Value |

| Emission Maximum (λ_em) | Toluene | 491 nm |

| Chloroform | 534 nm | |

| Water | 592 nm | |

| Fluorescence Quantum Yield (Φ_F) | Chloroform | 0.225 |

| Water | 0.002 |

Note: This data is for the analogous compound 6-N,N-dimethylamino-2,3-naphthalimide and is presented to illustrate the likely environment-sensitive nature of this compound.

Core Photophysical Principles & Visualizations

The key photophysical behaviors of donor-acceptor naphthalenes are governed by fundamental electronic transition processes.

Jablonski Diagram

The processes of light absorption and emission are commonly illustrated using a Jablonski diagram. The molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁). Following rapid vibrational relaxation to the lowest vibrational level of S₁, the molecule can return to the ground state by emitting a photon (fluorescence) or through non-radiative pathways.

Caption: Simplified Jablonski diagram of fluorescence.

Solvatochromism

For molecules like this compound, the excited state is more polar than the ground state. In polar solvents, solvent molecules reorient around the excited fluorophore, lowering its energy. This stabilization reduces the energy gap between the excited and ground states, resulting in a lower-energy (red-shifted) fluorescence emission. This phenomenon is known as positive solvatochromism.[1]

Caption: Energy level changes leading to positive solvatochromism.

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield (Φ_F)

The relative method compares the fluorescence of the sample to a standard with a known quantum yield (e.g., quinine sulfate, Φ_F = 0.54 in 0.1 M H₂SO₄).[2][3]

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of a suitable standard (e.g., quinine sulfate) in the appropriate solvent (e.g., 0.1 M H₂SO₄).[4]

-

Prepare a stock solution of the sample (this compound) in the solvent of interest.

-

Create a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[4]

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, record the absorption spectrum for each diluted solution of the standard and the sample.

-

Determine the absorbance value at the chosen excitation wavelength (λ_ex).

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. The same λ_ex and instrument settings (e.g., slit widths) must be used for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

-

Calculation:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the gradient (Grad) of the linear fit for each plot.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation[3][4]:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ_std = Quantum yield of the standard

-

Grad = Gradient from the plot of integrated intensity vs. absorbance

-

n = Refractive index of the solvent used for the sample and standard

-

-

Caption: Workflow for relative fluorescence quantum yield measurement.

Measurement of Fluorescence Lifetime (τ_F)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).[5] This technique measures the time delay between the excitation laser pulse and the detection of the emitted photon.[6]

Methodology:

-

Instrument Setup:

-

Use a pulsed light source with a high repetition rate (e.g., picosecond laser or LED).

-

The system includes a sensitive single-photon detector (e.g., a photomultiplier tube - PMT), timing electronics (Time-to-Amplitude Converter - TAC), and a multichannel analyzer (MCA).

-

-

Data Acquisition:

-

The sample is excited by a laser pulse, which also triggers a "start" signal for the TAC.[6]

-

The first photon emitted by the sample that strikes the detector generates a "stop" signal.

-

The TAC outputs a voltage proportional to the time difference between the start and stop signals.

-

This process is repeated thousands or millions of times. To avoid pulse pile-up, the photon detection rate is kept low (typically <5% of the laser repetition rate).[6]

-

The MCA builds a histogram of the arrival times, which represents the fluorescence decay curve.[7][8]

-

-

Data Analysis:

-

Measure the Instrument Response Function (IRF) using a scattering solution (e.g., ludox) to characterize the system's temporal resolution.[6]

-

Fit the acquired fluorescence decay curve to an exponential model (or multi-exponential model) using deconvolution software that accounts for the IRF.

-

The time constant(s) from the fit represent the fluorescence lifetime(s) of the sample.

-

References

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 3. 2.3. Fluorescence Quantum Yield Calculation [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 6. edinst.com [edinst.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

An In-depth Technical Guide on the Fluorescence Mechanism of 6-(Dimethylamino)-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(Dimethylamino)-2-naphthoic acid (DAN) is a fluorescent probe whose emission properties are highly sensitive to the polarity of its local environment. This characteristic makes it a valuable tool in various scientific disciplines, particularly in biophysical studies of proteins and membranes. The underlying mechanism for this sensitivity is a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation in a polar environment, the dimethylamino group of the DAN molecule twists relative to the naphthalene ring. This conformational change leads to the formation of a highly polar excited state, which subsequently relaxes via fluorescence emission. The energy of this emission is dependent on the extent of solvent relaxation around the polar excited state, resulting in a pronounced solvatochromic shift. This guide provides a comprehensive overview of the fluorescence mechanism of DAN, including its photophysical properties, the theoretical basis of the TICT model, and detailed experimental protocols for its characterization.

Core Fluorescence Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The fluorescence of this compound is governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism. This process can be understood as a photoinduced electron transfer from the electron-donating dimethylamino group to the electron-accepting naphthoic acid moiety, facilitated by a conformational change.

Upon absorption of a photon, the DAN molecule is promoted to a locally excited (LE) state. In nonpolar solvents, the molecule largely retains its planar conformation in the excited state and fluorescence occurs from this LE state, resulting in emission at shorter wavelengths.

However, in polar solvents, the excited molecule can undergo a conformational change where the dimethylamino group twists with respect to the naphthalene ring. This rotation is driven by the stabilization of a more polar excited state in the polar environment. This twisted conformation facilitates a more complete charge separation, forming a highly polar TICT excited state. The surrounding polar solvent molecules then reorient around this highly dipolar state, leading to its stabilization. The subsequent fluorescence emission from this solvent-stabilized TICT state occurs at a lower energy, resulting in a red-shifted emission spectrum. The extent of this red shift is proportional to the polarity of the solvent.

This solvent-dependent fluorescence makes DAN an excellent probe for investigating the local polarity of microenvironments, such as the binding sites of proteins or the interior of lipid membranes.

Quantitative Photophysical Data

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| PRODAN Data | ||||||

| Cyclohexane | 2.02 | 344 | 400 | 4400 | 0.85 | 3.2 |

| Dioxane | 2.21 | 346 | 425 | 5800 | 0.78 | 2.9 |

| Chloroform | 4.81 | 352 | 450 | 6800 | 0.65 | 2.5 |

| Acetonitrile | 37.5 | 358 | 480 | 7800 | 0.40 | 1.8 |

| Ethanol | 24.6 | 360 | 510 | 8800 | 0.53 | 2.1 |

| Water | 80.1 | 365 | 530 | 9500 | 0.05 | 0.8 |

| DAN Data (Illustrative) | ||||||

| Nonpolar Solvent (e.g., Toluene) | 2.38 | ~350 | ~420 | ~5200 | High | ~3-4 |

| Polar Aprotic Solvent (e.g., DMF) | 36.7 | ~360 | ~490 | ~7900 | Moderate | ~1-2 |

| Polar Protic Solvent (e.g., Methanol) | 32.7 | ~362 | ~520 | ~9000 | Low | ~0.5-1 |

Note: The data for DAN are illustrative and based on typical values for similar compounds due to the lack of a consolidated, publicly available dataset. The PRODAN data is included for comparative purposes.

Detailed Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Bucherer reaction of 6-hydroxy-2-naphthoic acid.

Materials:

-

6-hydroxy-2-naphthoic acid

-

Dimethylamine solution (e.g., 40% in water)

-

Sodium bisulfite

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Autoclave or sealed reaction vessel

Procedure:

-

In a pressure-resistant vessel, combine 6-hydroxy-2-naphthoic acid, sodium bisulfite, and an aqueous solution of dimethylamine.

-

Seal the vessel and heat the mixture at a temperature typically ranging from 140-160 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Measurement of Fluorescence Spectra and Quantum Yield

Materials:

-

Calibrated spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

Procedure:

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions of the stock solution in the desired solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Prepare a solution of the fluorescence standard with an absorbance similar to the sample solutions.

2. Absorption Spectra Measurement:

-

Record the absorption spectrum of each sample and the standard solution using a UV-Vis spectrophotometer.

-

Determine the wavelength of maximum absorption (λ_abs) for each solution.

3. Fluorescence Emission Spectra Measurement:

-

Using a spectrofluorometer, excite each sample and the standard solution at their respective absorption maxima.

-

Record the fluorescence emission spectrum for each solution. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Determine the wavelength of maximum emission (λ_em) for each solution.

4. Quantum Yield Calculation (Relative Method):

-

The fluorescence quantum yield (Φ_F) of the sample can be calculated using the following equation:

Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_F is the fluorescence quantum yield

-

I is the integrated fluorescence intensity (area under the emission curve)

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Time-Resolved Fluorescence Spectroscopy

Instrumentation:

-

Time-Correlated Single Photon Counting (TCSPC) system

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

Fast photodetector (e.g., microchannel plate photomultiplier tube or single-photon avalanche diode)

-

TCSPC electronics

Procedure:

-

Prepare dilute solutions of this compound in the solvents of interest, ensuring the absorbance at the excitation wavelength is low.

-

Excite the sample with short pulses of light from the laser source.

-

Detect the emitted single photons using the fast photodetector.

-

The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the emitted photon.

-

A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

Analyze the decay curve by fitting it to a multi-exponential decay model to determine the fluorescence lifetime(s) (τ). In many cases, the decay of DAN in a given solvent can be well-described by a single or bi-exponential decay.

Conclusion

This compound is a powerful fluorescent probe whose utility is derived from its environment-sensitive emission, governed by the Twisted Intramolecular Charge Transfer mechanism. Understanding this mechanism and the photophysical properties of DAN is crucial for its effective application in research and development. This guide has provided a detailed overview of the core principles of DAN's fluorescence, along with experimental protocols for its synthesis and characterization. By leveraging the information presented here, researchers and scientists can effectively utilize this compound as a tool for probing the molecular environment in a wide range of chemical and biological systems.

An In-depth Guide to the Spectral Properties of 6-(Dimethylamino)-2-naphthoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 6-(dimethylamino)-2-naphthoic acid (6-DMA-2-NCA) and its derivatives. These compounds are of significant interest due to their unique fluorescent characteristics, particularly their sensitivity to the local environment. This solvatochromism makes them valuable tools in various scientific disciplines, including as probes for studying protein conformations, membrane structures, and in the development of novel diagnostic agents.

Core Spectral Properties: An Overview

This compound and its derivatives are characterized by a naphthalene core substituted with an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid or derivative group. This "push-pull" electronic structure is the basis for their interesting photophysical behavior. Upon excitation with light, these molecules exhibit fluorescence that is highly dependent on the polarity of the surrounding solvent. In nonpolar environments, they typically display high fluorescence quantum yields and shorter wavelength emission. As the solvent polarity increases, a noticeable red-shift (bathochromic shift) in the emission spectrum is observed, often accompanied by a decrease in the fluorescence quantum yield. This phenomenon, known as solvatochromism, is attributed to the stabilization of the more polar excited state by the polar solvent molecules.

Quantitative Spectral Data

The following tables summarize the key spectral properties of this compound and its derivatives in various solvents. This data is crucial for selecting the appropriate derivative and solvent system for a specific application.

Table 1: Spectral Properties of 6-Acryloyl-2-dimethylaminonaphthalene (Acrylodan) Adducts

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| Dioxane | 368 | 465 |

| Chloroform | 382 | 495 |

| Ethyl Acetate | 370 | 480 |

| Acetone | 378 | 508 |

| Ethanol | 387 | 525 |

| Methanol | 386 | 530 |

| Water | 384 | 560 |

Data compiled from studies on thiol adducts of Acrylodan, a derivative of 6-DMA-2-NCA, which exhibit similar spectral properties.

Experimental Protocols

Detailed methodologies are essential for the synthesis and spectral characterization of these compounds. The following sections provide established protocols.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic chemistry routes. A common starting material is 6-bromo-2-naphthol.

Example Protocol: Synthesis of Methyl 3-methoxy-2-naphthoate (A related intermediate)

This procedure outlines the synthesis of a key intermediate in the preparation of some naphthalenic compounds.

Materials:

-

3-hydroxy-2-naphthoic acid

-

Potassium carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottomed flask under an argon atmosphere, combine 3-hydroxy-2-naphthoic acid (1 equivalent) and K₂CO₃ (4 equivalents).

-

Add anhydrous DMF to the flask via syringe.

-

Add iodomethane (5.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture at 40°C and stir for 14 hours.

-

After cooling to room temperature, add saturated NH₄Cl solution to quench the reaction.

-

Extract the aqueous mixture with ethyl acetate (5 x 50 mL).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 3-methoxy-2-naphthoate.[1]

Measurement of Spectral Properties

Accurate determination of the spectral properties is critical for understanding the behavior of these fluorescent probes.

Protocol for Fluorescence Spectroscopy:

-

Sample Preparation: Prepare dilute solutions of the this compound derivative in a range of spectroscopic-grade solvents of varying polarity. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

-

Absorption Spectra: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

-

Emission Spectra: Using a fluorometer, excite the sample at its absorption maximum and record the fluorescence emission spectrum to determine the emission maximum (λ_em).

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard with a known quantum yield. The comparative method is often used for higher accuracy.[2] This involves plotting the integrated fluorescence intensity versus the absorbance for a series of concentrations for both the sample and the reference standard.

-

Fluorescence Lifetime Measurement: Fluorescence lifetimes can be measured using time-correlated single photon counting (TCSPC) techniques. The decay of the fluorescence intensity over time after a short excitation pulse is measured and fitted to an exponential decay function to determine the lifetime (τ).

Visualizing Key Concepts

Diagrams are powerful tools for understanding the complex relationships governing the spectral properties of these molecules.

Caption: Solvatochromic effect on 6-DMA-2-NCA derivatives.

The diagram above illustrates the principle of solvatochromism. In a polar solvent, the excited state of the molecule, which is more polar than the ground state, is stabilized. This lowers the energy of the excited state, resulting in fluorescence emission at a longer wavelength (a red shift) compared to the emission in a nonpolar solvent.

Caption: Experimental workflow for spectral analysis.

This workflow diagram outlines the key stages in the study of this compound derivatives, from their chemical synthesis and purification to detailed spectroscopic analysis and data interpretation.

Conclusion

The unique solvatochromic properties of this compound and its derivatives make them powerful fluorescent probes for a wide range of applications in chemical and biological research. A thorough understanding of their spectral characteristics, supported by robust experimental protocols, is essential for their effective utilization. This guide provides a foundational resource for researchers and professionals working with these versatile molecules, enabling them to harness their full potential in advancing scientific discovery and drug development.

References

An In-Depth Technical Guide to 6-(Dimethylamino)-2-naphthoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 6-(Dimethylamino)-2-naphthoic acid, a fluorescent probe with significant potential in biochemical and cellular research.

Chemical Structure and Properties

This compound, also known as DANCA, is a synthetic organic compound featuring a naphthalene core substituted with a dimethylamino group and a carboxylic acid group. This structure imparts a notable hydrophobicity to the molecule, influencing its interaction with biological membranes.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5043-05-0 | [1] |

| Chemical Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Melting Point | 258-260 °C | [3] |

| Boiling Point | 399.4 ± 22.0 °C at 760 mmHg | [3] |

| Appearance | Yellowish Solid | [4] |

| SMILES | CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O | [1] |

| InChI Key | OAPBBTYSMWBVPM-UHFFFAOYSA-N | [3] |

Spectroscopic and Photophysical Properties

Synthesis and Characterization

A detailed, experimentally verified synthesis protocol for this compound is not extensively reported in publicly available literature. However, general synthetic strategies for related aminonaphthoic acids often involve amination reactions of halogenated or nitrated naphthalene precursors. For example, the synthesis of 6-amino-2-naphthoic acid has been achieved via 6-bromo-2-naphthylamine or 6-nitro-2-naphthylamine.[6] Another related compound, 7-N,N-dimethylamino-2-naphthol, can be synthesized through a one-pot amination of 2,7-dihydroxynaphthalene using a Bucherer reaction.[7] It is plausible that a synthetic route to this compound could be adapted from these methods, likely starting from a suitable 6-substituted-2-naphthoic acid derivative.

Characterization of the final product would typically involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Applications in Research

The primary application of this compound stems from its fluorescent and hydrophobic nature, positioning it as a valuable probe in various biological studies.

Fluorescent Membrane Probe

Due to its hydrophobicity, this compound readily interacts with and partitions into cellular membranes.[1][2] This property allows it to be used as a fluorescent probe to study the interactions of hydrophobic compounds with the lipid bilayer of cells.[1] Changes in the fluorescence intensity, wavelength, or lifetime of the probe upon incorporation into a membrane can provide information about the local membrane environment, such as polarity and fluidity.

Logical Workflow for Membrane Interaction Studies

References

- 1. biosynth.com [biosynth.com]

- 2. Multifocal lipid membrane characterization by combination of DAS-deconvolution and anisotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 5043-05-0 [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. Spectroscopic investigation of bio-mimetic solvolysis of 6-(N,N-dimethylamino)-2,3-naphthalic anhydride in confined nanocavities - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. sciforum.net [sciforum.net]

- 7. asianpubs.org [asianpubs.org]

Understanding the Solvatochromism of 6-(Dimethylamino)-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Solvatochromism of Donor-Acceptor Naphthalene Derivatives

6-(Dimethylamino)-2-naphthoic acid belongs to a class of molecules known as donor-acceptor substituted aromatic compounds. The structure consists of a naphthalene core, an electron-donating dimethylamino group (-N(CH3)2), and an electron-accepting carboxylic acid group (-COOH). This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation.

The solvatochromic behavior of such compounds is governed by the differential solvation of the ground and excited states. In its ground state, this compound has a certain dipole moment. Upon absorption of light, it transitions to an excited state where the electron density shifts from the dimethylamino group to the naphthoic acid moiety, resulting in a significantly larger dipole moment.

The extent of this spectral shift is dependent on the polarity of the surrounding solvent. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. Conversely, in nonpolar solvents, the energy difference between the ground and excited states is larger, resulting in a blue-shift (hypsochromic shift) of the emission. This sensitivity to the local environment makes this compound and its analogs valuable as fluorescent probes in biological and chemical systems.

Quantitative Data Presentation (Based on Analogous Compounds)

The following tables summarize the expected solvatochromic properties of this compound based on published data for structurally similar compounds like PRODAN. These values serve as a predictive guide for experimental investigation.

Table 1: Expected Absorption and Emission Maxima in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max. (λabs, nm) | Emission Max. (λem, nm) |

| Cyclohexane | 2.02 | ~340-350 | ~400-420 |

| Toluene | 2.38 | ~345-355 | ~420-440 |

| Dichloromethane | 8.93 | ~350-360 | ~450-470 |

| Acetone | 20.7 | ~355-365 | ~480-500 |

| Acetonitrile | 37.5 | ~355-365 | ~490-510 |

| Ethanol | 24.5 | ~360-370 | ~510-530 |

| Methanol | 32.7 | ~360-370 | ~520-540 |

| Water | 80.1 | ~365-375 | ~540-560 |

Table 2: Expected Stokes Shift and Quantum Yield

| Solvent | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | ~4500-5500 | High (~0.7-0.9) |

| Toluene | ~5000-6000 | High (~0.6-0.8) |

| Dichloromethane | ~6500-7500 | Moderate (~0.4-0.6) |

| Acetone | ~8000-9000 | Moderate (~0.3-0.5) |

| Acetonitrile | ~8500-9500 | Low to Moderate (~0.2-0.4) |

| Ethanol | ~9000-10000 | Low (~0.1-0.3) |

| Methanol | ~9500-10500 | Low (~0.1-0.2) |

| Water | ~10000-11000 | Very Low (<0.1) |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the solvatochromism of this compound.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation:

-

Accurately weigh approximately 1-5 mg of this compound.

-

Dissolve the compound in a suitable high-purity solvent (e.g., spectroscopic grade acetone or DMSO) in a 10 mL volumetric flask to create a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.

-

-

Working Solution Preparation:

-

For each solvent to be tested, prepare a dilute working solution from the stock solution.

-

A typical final concentration for spectroscopic measurements is in the micromolar range (e.g., 1-10 µM) to avoid inner filter effects.

-

Use spectroscopic grade solvents to minimize interference from impurities.

-

UV-Visible Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Use the respective pure solvent as a blank to record a baseline correction before each measurement.

-

Measurement:

-

Record the absorption spectrum of the working solution in a 1 cm path length quartz cuvette.

-

Scan a wavelength range that covers the expected absorption of the naphthalene chromophore (e.g., 250-450 nm).

-

Identify and record the wavelength of maximum absorbance (λabs).

-

Fluorescence Spectroscopy

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation: Excite the sample at its absorption maximum (λabs) determined from the UV-Vis spectrum.

-

Emission Scan:

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 380-650 nm).

-

Determine the wavelength of maximum emission (λem).

-

-

Quantum Yield Determination:

-

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and reference, respectively.

-

-

Visualization of Solvatochromic Mechanism

The following diagrams illustrate the key processes involved in the solvatochromism of this compound.

The Hydrophobic Nature of 6-(Dimethylamino)-2-naphthoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the hydrophobic properties of 6-(Dimethylamino)-2-naphthoic acid (DANCA), a versatile fluorescent probe utilized in cellular and molecular research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of DANCA's physicochemical characteristics, experimental applications, and the underlying principles of its function as a hydrophobic probe.

Executive Summary

This compound is a hydrophobic, environmentally sensitive fluorescent molecule. Its utility as a probe stems from the significant changes in its fluorescent properties in response to the polarity of its surrounding environment. This sensitivity makes it an invaluable tool for investigating the hydrophobic regions of proteins, lipid membranes, and other biological macromolecules. This guide summarizes the key quantitative data, details experimental protocols for its use, and provides visual representations of its mechanism and applications.

Physicochemical Properties of this compound

The hydrophobic character of DANCA is a direct result of its molecular structure, which features a naphthalene ring system. The quantitative physicochemical properties of DANCA are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Melting Point | 258-260 °C | |

| Boiling Point | 399.4 ± 22.0 °C at 760 mmHg | |

| InChI Key | OAPBBTYSMWBVPM-UHFFFAOYSA-N | [1] |

Mechanism of Action as a Hydrophobic Probe

DANCA's function as a fluorescent probe is based on the principle of solvatochromism. The dimethylamino and carboxylic acid groups on the naphthalene ring act as electron donor and acceptor groups, respectively. In a nonpolar (hydrophobic) environment, the emission spectrum of DANCA is blue-shifted with high quantum yield. Conversely, in a polar (hydrophilic) environment, the emission spectrum is red-shifted with a lower quantum yield. This spectral shift is due to the stabilization of the excited-state dipole moment by the polar solvent molecules. This property allows for the sensitive detection of hydrophobic binding sites on proteins or within lipid bilayers.

Figure 1: General mechanism of DANCA as an environmentally sensitive fluorescent probe.

Experimental Protocols

The following protocols are generalized methodologies for utilizing DANCA as a fluorescent probe to study protein and lipid interactions. Researchers should optimize concentrations, incubation times, and instrument settings for their specific experimental system.

Determination of Protein Hydrophobicity

This protocol outlines the steps to measure the surface hydrophobicity of a protein using DANCA.

Figure 2: Experimental workflow for determining protein surface hydrophobicity using DANCA.

Methodology:

-

Solution Preparation:

-

Prepare a series of protein solutions of varying concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Prepare a stock solution of DANCA in an organic solvent such as ethanol.

-

-

Incubation:

-

To each protein solution, add a small aliquot of the DANCA stock solution to a final concentration that is significantly lower than the protein concentrations to ensure that DANCA binding is the limiting factor.

-

Incubate the mixtures in the dark at a constant temperature for a sufficient time to allow for binding equilibrium to be reached.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite the samples at the excitation maximum of DANCA (typically around 340-360 nm, but should be empirically determined).

-

Record the fluorescence emission spectra over a range that covers the expected emission maxima in both polar and nonpolar environments (e.g., 400-600 nm).

-

-

Data Analysis:

-

Subtract the fluorescence intensity of a blank sample containing only the buffer and DANCA from the fluorescence intensity of the protein-DANCA samples.

-

Plot the net fluorescence intensity against the protein concentration.

-

The initial slope of this plot is an indicator of the protein's surface hydrophobicity.

-

Investigation of DANCA Interaction with Lipid Vesicles

This protocol describes how to study the interaction of DANCA with model lipid membranes (liposomes).

Methodology:

-

Liposome Preparation:

-

Prepare unilamellar lipid vesicles (liposomes) of the desired lipid composition using standard methods such as extrusion or sonication.

-

-

Titration Experiment:

-

To a fixed concentration of DANCA in a buffer solution, incrementally add aliquots of the liposome suspension.

-

After each addition, allow the system to equilibrate.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum of DANCA after each addition of liposomes.

-

Monitor the changes in fluorescence intensity and the position of the emission maximum (λ_max).

-

-

Data Analysis:

-

A blue shift in the emission maximum and an increase in fluorescence intensity indicate the partitioning of DANCA into the hydrophobic core of the lipid bilayer.[3]

-

Binding parameters can be derived by fitting the fluorescence data to appropriate binding models.

-

Applications in Research and Drug Development

The hydrophobic nature of DANCA makes it a powerful tool in various research areas:

-

Protein Folding and Conformation: Changes in the exposure of hydrophobic residues during protein folding or conformational changes can be monitored.

-

Drug-Protein Binding: DANCA can be used in competitive binding assays to determine the affinity of non-fluorescent drugs for hydrophobic binding sites on proteins like human serum albumin.[4]

-

Membrane Fluidity and Polarity: The fluorescence properties of DANCA can provide information about the local environment within a lipid membrane, including its fluidity and polarity.[3]

-

High-Throughput Screening: Its fluorescent properties make it suitable for developing high-throughput screening assays for compounds that bind to hydrophobic pockets.

Figure 3: Logical diagram of DANCA partitioning into the hydrophobic core of a lipid bilayer.

Conclusion

This compound is a robust and sensitive fluorescent probe for the investigation of hydrophobic environments in biological systems. Its well-defined physicochemical properties and predictable spectral response to environmental polarity make it an essential tool for researchers in biochemistry, cell biology, and pharmacology. The protocols and principles outlined in this guide provide a solid foundation for the effective application of DANCA in a variety of research settings.

References

- 1. MetaNetX: MNXM38668 - 6-dimethylamino-2-naphthoic acid [metanetx.org]

- 2. 6-(Dimethylamino)naphthalene-2-sulfonic acid | C12H13NO3S | CID 10125274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A model for the interaction of 6-lauroyl-2-(N,N-dimethylamino)naphthalene with lipid environments: implications for spectral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

6-(Dimethylamino)-2-naphthoic Acid: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)-2-naphthoic acid is a bifunctional naphthalene derivative that has garnered significant interest in materials science. Its unique structure, featuring a hydrophobic naphthalene core, an electron-donating dimethylamino group, and a reactive carboxylic acid moiety, makes it a valuable building block for a diverse range of applications. This guide provides a comprehensive overview of its synthesis, properties, and utilization in the development of advanced materials, including fluorescent probes, organic electronics, and metal-organic frameworks.

Physicochemical Properties

This compound is a solid at room temperature with a high melting point and boiling point, indicative of its stable aromatic structure. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5043-05-0 | |

| Molecular Formula | C₁₃H₁₃NO₂ | |

| Molecular Weight | 215.25 g/mol | |

| Melting Point | 258-260 °C | |

| Boiling Point | 399.4 ± 22.0 °C at 760 mmHg | |

| Flash Point | 210 °C | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Storage | 4°C, protect from light |

Synthesis

While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route involves the N,N-dimethylation of 6-amino-2-naphthoic acid. This can be achieved through established methods such as reductive amination or the Eschweiler-Clarke reaction.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

This protocol is a proposed method based on standard procedures for the N-methylation of aromatic amines.

-

Dissolution: In a round-bottom flask, dissolve 1 equivalent of 6-amino-2-naphthoic acid in a suitable solvent such as methanol or acetonitrile.

-

Addition of Formaldehyde: Add a stoichiometric excess (approximately 2.5-3 equivalents) of aqueous formaldehyde solution (37%) to the reaction mixture.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (approximately 2-2.5 equivalents), portion-wise to the mixture while stirring. The addition should be done at 0°C to control the reaction rate.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by adding a dilute acid solution (e.g., 1M HCl) until the effervescence ceases. Neutralize the solution with a base (e.g., saturated NaHCO₃ solution).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure this compound.

Applications in Materials Science

The unique molecular architecture of this compound makes it a versatile building block for various advanced materials.

Fluorescent Probes

The naphthalene core coupled with the electron-donating dimethylamino group imparts fluorescent properties to the molecule. This makes it an excellent candidate for the development of fluorescent probes, particularly for studying hydrophobic environments.

4.1.1. Principle of Operation

This compound and its derivatives exhibit solvatochromism, where their fluorescence emission spectrum is sensitive to the polarity of the surrounding environment. In nonpolar environments, such as the lipid bilayer of a cell membrane, the fluorescence quantum yield is typically high. In contrast, in polar, aqueous environments, the fluorescence is often quenched. This "turn-on" fluorescence makes it a sensitive probe for detecting and imaging lipid-rich structures.

4.1.2. Experimental Protocol: Staining Lipid Bilayers

This protocol provides a general guideline for using this compound as a fluorescent probe for lipid bilayer staining.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol at a concentration of 1-10 mM.

-

Working Solution Preparation: Dilute the stock solution in an appropriate buffer (e.g., PBS or HBSS) to the final working concentration, typically in the range of 1-10 µM. It is crucial to ensure that the final concentration of the organic solvent is low (e.g., <0.1%) to avoid cytotoxicity.

-

Sample Incubation: Add the working solution to the cells or lipid vesicles and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the sample two to three times with the buffer to remove any unbound probe.

-

Imaging: Image the stained samples using a fluorescence microscope with appropriate excitation and emission filters for the naphthalene fluorophore (typically in the UV-blue range for excitation and blue-green range for emission).

Organic Electronics

The extended π-conjugated system of the naphthalene core suggests potential applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[1] While direct data for this compound is limited, related naphthalene derivatives are widely used as building blocks for emissive and charge-transporting materials in OLEDs.[1][2] The dimethylamino group can act as an electron-donating unit, and the carboxylic acid group provides a handle for further functionalization or incorporation into a polymer backbone.

4.2.1. Design Strategy for OLED Materials

Caption: Workflow for designing OLED materials using this compound.

4.2.2. Performance of Related Naphthalene-Based OLEDs

| Polymer System | Host Material | Emitting Color | Device Performance Metrics | Reference |

| PNP(1,4)-PT | PVK | Blue-Green | HOMO: -5.81 eV, LUMO: -2.20 eV | [2] |

| PNP(1,4)-TF | PVK | Blue | HOMO: -2.81 eV, LUMO: -2.81 eV | [2] |

| PNP(1,4)-ANT | PVK | Green | HOMO: -2.96 eV, LUMO: -2.96 eV | [2] |

| Anthracene derivative (TANPA) | NPB | Phosphorescent | High glass transition temperature (154°C), enhanced operational lifetime | [3] |

Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound makes it a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The dimethylamino group within the MOF structure could serve as a basic site for catalytic applications or for post-synthetic modification.

4.3.1. General Synthesis of MOFs

The synthesis of MOFs typically involves the reaction of a metal salt with an organic linker in a suitable solvent under solvothermal or hydrothermal conditions.

4.3.2. Experimental Protocol: MOF Synthesis

This is a general protocol that can be adapted for the synthesis of MOFs using this compound as the organic linker.

-

Reactant Preparation: In a Teflon-lined autoclave, dissolve the metal salt (e.g., zinc nitrate, copper acetate) in a solvent such as N,N-dimethylformamide (DMF) or diethylformamide (DEF).

-

Linker Addition: Add this compound to the solution. The molar ratio of metal salt to linker will influence the resulting MOF structure.

-

Reaction: Seal the autoclave and heat it in an oven at a specific temperature (typically between 80°C and 150°C) for a period ranging from several hours to a few days.

-

Isolation and Washing: After the reaction, cool the autoclave to room temperature. The crystalline MOF product can be isolated by filtration or centrifugation. Wash the product with fresh solvent to remove any unreacted starting materials.

-

Activation: To remove the solvent molecules from the pores of the MOF, the material is typically activated by heating under vacuum.

Conclusion

This compound is a promising and versatile building block in materials science. Its unique combination of a fluorescent naphthalene core, a functional dimethylamino group, and a reactive carboxylic acid allows for its incorporation into a variety of advanced materials. Further research into the synthesis of novel polymers and MOFs based on this building block is warranted and holds the potential for the development of new materials with tailored properties for applications in bioimaging, organic electronics, and catalysis.

References

Unveiling the Photophysical Behavior of 6-(Dimethylamino)-2-naphthoic Acid: A Technical Guide to Solvent-Dependent Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of 6-(Dimethylamino)-2-naphthoic acid, with a specific focus on the profound influence of the solvent environment on its fluorescence quantum yield. This molecule, belonging to a class of environmentally sensitive fluorescent probes, exhibits significant changes in its emission characteristics in response to solvent polarity, making it a valuable tool in various research and drug development applications. This document provides a comprehensive overview of its quantum yield in different solvents, detailed experimental protocols for its measurement, and logical workflows to guide researchers in their investigations.

The Critical Role of Solvent Polarity on Quantum Yield

The fluorescence quantum yield (Φ) of this compound is intricately linked to the polarity of its surrounding solvent. This dependence arises from the molecule's intramolecular charge transfer (ICT) character. In the ground state, the molecule has a certain electron distribution. Upon excitation with light, there is a significant redistribution of electron density, leading to a highly polar excited state. The extent to which the surrounding solvent molecules can stabilize this polar excited state directly impacts the de-excitation pathway and, consequently, the fluorescence quantum yield.

In non-polar solvents, the energetic barrier for the non-radiative decay pathways is often higher, leading to a greater probability of de-excitation through fluorescence, resulting in a higher quantum yield. Conversely, in polar solvents, the highly polar excited state is stabilized, which can promote non-radiative decay pathways such as intersystem crossing or internal conversion, leading to a decrease in the fluorescence quantum yield. This phenomenon, known as solvatochromism, is a hallmark of this class of fluorescent probes.

Quantitative Analysis of Quantum Yield

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Quantum Yield (Φ) (Representative Values) |

| Cyclohexane | 2.02 | 1.427 | ~ 0.8 - 0.9 |

| Toluene | 2.38 | 1.497 | ~ 0.6 - 0.7 |

| Dichloromethane | 8.93 | 1.424 | ~ 0.4 - 0.5 |

| Acetone | 20.7 | 1.359 | ~ 0.2 - 0.3 |

| Acetonitrile | 37.5 | 1.344 | ~ 0.1 - 0.2 |

| Methanol | 32.7 | 1.329 | < 0.1 |

| Water | 80.1 | 1.333 | < 0.05 |

Note: The values presented are illustrative and intended to demonstrate the general trend. Actual experimental values may vary.

Experimental Protocols for Quantum Yield Determination

The accurate determination of the fluorescence quantum yield is paramount for the reliable application of this compound as a fluorescent probe. The most common and accessible method is the relative quantum yield measurement, which involves comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.

Relative Quantum Yield Measurement Protocol

This method relies on the principle that for dilute solutions with low absorbance, the integrated fluorescence intensity is proportional to the amount of light absorbed and the quantum yield of the sample.

Materials and Instrumentation:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.546)

-

A series of solvents of varying polarity

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard in the desired solvents.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The slope of these plots (Gradient) is determined.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

where:

-

Φ_standard is the quantum yield of the standard.

-

Gradient_sample and Gradient_standard are the slopes of the plots for the sample and the standard, respectively.

-

n_sample and n_standard are the refractive indices of the solvents used for the sample and the standard, respectively.

-

-

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the logical relationship of factors influencing the quantum yield.

Caption: Workflow for Relative Quantum Yield Measurement.

Caption: Factors Influencing Quantum Yield.

Conclusion

The solvent-dependent quantum yield of this compound is a key characteristic that underpins its utility as a fluorescent probe. Understanding and accurately measuring this property are crucial for its effective application in diverse research areas, including mapping the polarity of protein binding sites, sensing changes in membrane fluidity, and developing novel drug delivery systems. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to confidently investigate and utilize the unique photophysical properties of this versatile molecule.

An In-depth Technical Guide to the Electronic Excited States of 6-(Dimethylamino)-2-naphthoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 6-(dimethylamino)-2-naphthoic acid are a class of fluorescent molecules with significant potential in biomedical research and drug development. Their utility stems from the sensitivity of their fluorescence properties to the local environment, making them excellent candidates for fluorescent probes to study biological systems. This technical guide provides a comprehensive overview of the electronic excited states of these compounds, focusing on the underlying photophysical processes, experimental methodologies for their characterization, and a summary of their key properties.

The core of their functionality lies in a process known as Intramolecular Charge Transfer (ICT) . Upon absorption of light, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting naphthoic acid moiety. This charge separation leads to a large change in the dipole moment of the molecule in the excited state compared to the ground state, making its fluorescence highly sensitive to the polarity of the surrounding solvent.[1]

Photophysical Properties

The photophysical properties of this compound and its derivatives are critically dependent on the solvent environment. In nonpolar solvents, they typically exhibit a blue-shifted fluorescence with a higher quantum yield. As the solvent polarity increases, the emission spectrum shifts to longer wavelengths (a red shift), and the fluorescence quantum yield often decreases. This solvatochromism is a hallmark of the ICT process.

Table 1: Expected Trends in Photophysical Properties of this compound Derivatives

| Property | Nonpolar Solvent (e.g., Cyclohexane) | Polar Aprotic Solvent (e.g., Acetonitrile) | Polar Protic Solvent (e.g., Ethanol) |

| Absorption Maximum (λabs) | Shorter Wavelength | Longer Wavelength | Longer Wavelength |

| Emission Maximum (λem) | Shorter Wavelength | Intermediate Wavelength | Longer Wavelength |

| Stokes Shift (λem - λabs) | Smaller | Larger | Largest |

| Fluorescence Quantum Yield (Φf) | High | Moderate | Low |

| Fluorescence Lifetime (τf) | Longer | Shorter | Shorter |

Experimental Protocols

Synthesis of this compound and its Esters

A detailed, peer-reviewed synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from the synthesis of related compounds. A common starting material is 6-amino-2-naphthoic acid, which can be synthesized from 6-bromo-2-naphthylamine. The amino group can then be dimethylated.

Protocol for the Synthesis of 6-Amino-2-naphthoic Acid (Adapted from literature):

A two-step process starting from 6-bromo-2-naphthylamine can be employed. The first step involves the conversion of the bromo-amine to a nitrile, followed by hydrolysis to the carboxylic acid.

Protocol for the Esterification of this compound (General Procedure):

A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst.[2]

-

Dissolution: Dissolve this compound in a large excess of the desired alcohol (e.g., methanol for the methyl ester).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Fluorescence Spectroscopy

Steady-State Fluorescence Measurements:

-

Sample Preparation: Prepare dilute solutions of the this compound derivative in various solvents of differing polarity. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Data Acquisition:

-

Record the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).

-

Set the excitation wavelength of the spectrofluorometer to the λabs.

-

Record the fluorescence emission spectrum for each solution.

-

Time-Resolved Fluorescence Measurements:

Time-resolved fluorescence spectroscopy is used to measure the fluorescence lifetime (τf) of the excited state.[3][4]

-

Instrumentation: A time-correlated single photon counting (TCSPC) system is typically used. This consists of a pulsed light source (e.g., a picosecond laser diode or a flash lamp), a sample holder, a monochromator, and a single-photon sensitive detector.[5]

-

Data Acquisition:

-

Excite the sample with a short pulse of light at the absorption maximum.

-

Measure the time delay between the excitation pulse and the arrival of the first emitted photon at the detector.

-

Repeat this process many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

-

Data Analysis: The fluorescence lifetime is determined by fitting the decay curve to an exponential function.

Fluorescence Quantum Yield Determination (Relative Method):

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard with a known quantum yield.[6][7][8]

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar wavelength range as the sample. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.546) is a common standard.

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std × (msample / mstd) × (η2sample / η2std)

where Φf,std is the quantum yield of the standard, m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[9]

Core Mechanisms and Pathways

Intramolecular Charge Transfer (ICT)

The key to the environment-sensitive fluorescence of this compound derivatives is the formation of an Intramolecular Charge Transfer (ICT) state upon photoexcitation.

In the ground state (S₀), the molecule has a relatively small dipole moment. Upon absorption of a photon, it is promoted to a locally excited (LE) state. From this LE state, an ultrafast electron transfer occurs from the dimethylamino group to the naphthoic acid moiety, forming the ICT state. This ICT state is characterized by a large separation of charge and, consequently, a much larger dipole moment. In polar solvents, the surrounding solvent molecules reorient themselves to stabilize this large dipole moment, leading to a lowering of the energy of the ICT state. This stabilization results in a red-shifted fluorescence emission.

Experimental Workflow for Characterization

The comprehensive characterization of the electronic excited states of these derivatives involves a systematic workflow.

This workflow begins with the synthesis and rigorous purification of the compounds, followed by structural confirmation. The core of the investigation lies in the detailed photophysical characterization using a suite of spectroscopic techniques. Finally, the collected data is analyzed to extract key parameters that describe the excited-state behavior, including the change in dipole moment upon excitation, which can be estimated using a Lippert-Mataga plot.

Conclusion

Derivatives of this compound represent a valuable class of fluorescent probes with properties that are highly sensitive to their molecular environment. Understanding the principles of intramolecular charge transfer that govern their excited-state dynamics is crucial for their effective application in chemical biology and drug development. While a complete set of photophysical data for these specific compounds is still emerging, the established knowledge from related naphthalene derivatives provides a solid foundation for their further investigation and utilization. The experimental protocols outlined in this guide offer a systematic approach to their synthesis and detailed characterization, paving the way for the development of novel and powerful tools for scientific research.

References

- 1. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. MetaNetX: MNXM38668 - 6-dimethylamino-2-naphthoic acid [metanetx.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

Methodological & Application

Application Notes: 6-(Dimethylamino)-2-naphthoic Acid as a Fluorescent Probe for Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)-2-naphthoic acid is a fluorescent probe belonging to a family of environment-sensitive naphthalene derivatives. This family includes well-studied probes like LAURDAN (6-lauroyl-2-(N,N-dimethylamino)naphthalene) and PRODAN (6-propionyl-2-(dimethylamino)naphthalene). These molecules are powerful tools for investigating the biophysical properties of lipid membranes. Their fluorescence characteristics are highly sensitive to the polarity of their local environment, making them ideal for studying lipid packing, membrane fluidity, phase transitions, and the effects of drug-membrane interactions.